molecular formula C12H13NO B13900867 5-methoxy-2-prop-2-enyl-1H-indole

5-methoxy-2-prop-2-enyl-1H-indole

Cat. No.: B13900867
M. Wt: 187.24 g/mol
InChI Key: VNESCIKAFIAJAJ-UHFFFAOYSA-N
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Description

5-methoxy-2-prop-2-enyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-prop-2-enyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Another method includes the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-methoxy-2-prop-2-enyl-1H-indole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-methoxy-2-prop-2-enyl-1H-indole is used as a building block in the synthesis of more complex indole derivatives. It is employed in various organic reactions, including condensation, alkylation, and arylation .

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with multiple biological targets. They are investigated for their antiviral, anti-inflammatory, and anticancer properties .

Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-methoxy-2-prop-2-enyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

  • 5-methoxy-2-methylindole
  • 5-methoxy-1H-indole-2-carboxylic acid
  • 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid

Comparison: 5-methoxy-2-prop-2-enyl-1H-indole is unique due to its prop-2-enyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-2-prop-2-enyl-1H-indole

InChI

InChI=1S/C12H13NO/c1-3-4-10-7-9-8-11(14-2)5-6-12(9)13-10/h3,5-8,13H,1,4H2,2H3

InChI Key

VNESCIKAFIAJAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CC=C

Origin of Product

United States

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